4-(2,4-Dinitronaphthalen-1-yl)morpholine
Overview
Description
4-(2,4-Dinitronaphthalen-1-yl)morpholine is a versatile chemical compound utilized in scientific research. This compound features a morpholine ring attached to a naphthalene moiety substituted with two nitro groups at positions 2 and 4. The presence of these functional groups imparts unique chemical properties, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitronaphthalen-1-yl)morpholine typically involves the nitration of naphthalene followed by the introduction of the morpholine ring. One common method includes:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Formation of the Morpholine Ring: The nitrated naphthalene is then reacted with morpholine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitronaphthalen-1-yl)morpholine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The morpholine ring can undergo oxidation under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of 4-(2,4-diaminonaphthalen-1-yl)morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of morpholine oxides.
Scientific Research Applications
4-(2,4-Dinitronaphthalen-1-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitronaphthalen-1-yl)morpholine involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may also contribute to its binding affinity to certain enzymes or receptors, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dinitrophenyl)morpholine
- 4-(2,4-Dinitrobenzyl)morpholine
- 4-(2,4-Dinitroanilino)morpholine
Uniqueness
4-(2,4-Dinitronaphthalen-1-yl)morpholine is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
4-(2,4-dinitronaphthalen-1-yl)morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c18-16(19)12-9-13(17(20)21)14(15-5-7-22-8-6-15)11-4-2-1-3-10(11)12/h1-4,9H,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBFGXIHNRNKKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389363 | |
Record name | 4-(2,4-dinitronaphthalen-1-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113748-36-0 | |
Record name | 4-(2,4-dinitronaphthalen-1-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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